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molecular formula C17H17N3O B8296025 1-({2-[(Phenylmethyl)oxy]phenyl}methyl)-1H-pyrazol-3-amine

1-({2-[(Phenylmethyl)oxy]phenyl}methyl)-1H-pyrazol-3-amine

Cat. No. B8296025
M. Wt: 279.34 g/mol
InChI Key: PZFUHZGRKRRCOX-UHFFFAOYSA-N
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Patent
US08399436B2

Procedure details

To a solution of 2-[1-({2-[(phenylmethyl)oxy]phenyl}methyl)-1H-pyrazol-3-yl]-1H-isoindole-1,3(2H)-dione (4.83 g, approx 11.8 mmol) in THF (50 ml) was added hydrazine hydrate (2.86 ml, 59 mmol) and the solution was stirred overnight at ambient temperature. A white solid was filtered off and the filtrate dried over magnesium sulphate, filtered and evaporated to give an oil. The oil was applied to 100 g silica and purified using 0-100% ethyl acetate-cyclohexane to give the title compound as a pale yellow oil (1.66 g); LCMS: (System 3) MH+=280, tRET=0.96 min.
Name
2-[1-({2-[(phenylmethyl)oxy]phenyl}methyl)-1H-pyrazol-3-yl]-1H-isoindole-1,3(2H)-dione
Quantity
4.83 g
Type
reactant
Reaction Step One
Quantity
2.86 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][O:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[CH2:15][N:16]2[CH:20]=[CH:19][C:18]([N:21]3C(=O)C4C(=CC=CC=4)C3=O)=[N:17]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O.NN>C1COCC1>[C:1]1([CH2:7][O:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[CH2:15][N:16]2[CH:20]=[CH:19][C:18]([NH2:21])=[N:17]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
2-[1-({2-[(phenylmethyl)oxy]phenyl}methyl)-1H-pyrazol-3-yl]-1H-isoindole-1,3(2H)-dione
Quantity
4.83 g
Type
reactant
Smiles
C1(=CC=CC=C1)COC1=C(C=CC=C1)CN1N=C(C=C1)N1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
2.86 mL
Type
reactant
Smiles
O.NN
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
A white solid was filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)COC1=C(C=CC=C1)CN1N=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.66 g
YIELD: CALCULATEDPERCENTYIELD 50.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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